Product packaging for Cyclo-triarsenic(Cat. No.:)

Cyclo-triarsenic

Cat. No.: B1241961
M. Wt: 224.7648 g/mol
InChI Key: ZBZYKQJVGNFPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclo-triarsenic, more commonly referred to in chemical literature as the yellow arsenic allotrope or tetraarsenic (As₄), is a metastable molecular form of elemental arsenic . It features a tetrahedral structure of four arsenic atoms and is the most soluble and reactive arsenic allotrope, making it a subject of significant interest in fundamental and applied research . This compound is highly sensitive to light and temperature, readily converting to the more stable gray arsenic allotrope, which necessitates storage at temperatures below -80 °C with rigorous exclusion of light to maintain its molecular integrity . The primary research value of this compound lies in its role as a versatile precursor for synthesizing novel organoarsenic compounds and polyarsenic complexes with main group elements and transition metals . Its reactivity enables the formation of compounds with diverse structural motifs, including butterfly, sandwich, and realgar-type configurations, which are investigated for their unique electronic properties and potential applications in materials science . The mechanism of action for its reactivity involves the donation of electron density from the lone pairs on its arsenic atoms, allowing it to act as a ligand towards Lewis acids. This coordination behavior is instrumental in building heterometallic complexes and expanding the field of inverse coordination chemistry, where the As₄ unit acts as a central ligand for multiple metal centers . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As3 B1241961 Cyclo-triarsenic

Properties

Molecular Formula

As3

Molecular Weight

224.7648 g/mol

InChI

InChI=1S/As3/c1-2-3-1

InChI Key

ZBZYKQJVGNFPHH-UHFFFAOYSA-N

Canonical SMILES

[As]1[As][As]1

Origin of Product

United States

Historical Trajectories in Pnictogen Cluster Chemistry

The journey into the world of pnictogen clusters is a long and fascinating one, with early milestones laying the groundwork for the eventual discovery and understanding of cyclic species like cyclo-triarsenic. A pivotal moment in this history was the synthesis of the first organoarsenic compound, cacodyl (B8556844) ((CH₃)₂As-As(CH₃)₂), by Louis Claude Cadet de Gassicourt in 1760. rsc.orglibretexts.org This discovery, and the subsequent investigation of its properties by chemists like Robert Bunsen, opened the door to the rich field of organoarsenic chemistry and demonstrated the propensity of arsenic to form covalent bonds with itself. rsc.orgwikipedia.org

The 20th century saw significant advances in the understanding of homoatomic pnictogen structures, largely through the exploration of Zintl ions. These are naked polyatomic anions formed by the reduction of main-group elements. The work of Eduard Zintl in the 1930s, and later advancements in synthesis and crystallization using cation-sequestering agents, led to the isolation and structural characterization of a variety of polyarsenic anions, such as the [As₇]³⁻ cluster. wikipedia.org This research into Zintl ions was fundamental in demonstrating that arsenic could form stable, discrete polyatomic clusters, paving the way for the conceptualization and eventual synthesis of smaller cyclic arsenic species. The synthesis of substituent-free Asₙ ligand complexes was further established in the early 1980s, initially using organoarsine precursors like (PhAs)₆. rsc.org

Fundamental Significance of Cyclic Arsenic Species Within Cluster Chemistry

Cyclic arsenic species, and particularly cyclo-triarsenic, hold a significant position in cluster chemistry due to their ability to act as versatile ligands in transition metal complexes. The cyclo-As₃ unit has been shown to stabilize a variety of novel structural motifs, most notably in the formation of "double-sandwich" and "triple-decker" complexes. researchgate.netacs.org

In these complexes, the cyclo-As₃ ring acts as a bridging ligand between two metal centers. researchgate.net For instance, the reaction of yellow arsenic (As₄) with cobalt(II) or nickel(II) salts in the presence of a tridentate phosphine (B1218219) ligand like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) yields complexes with the general formula [M₂(As₃)(triphos)₂]²⁺. researchgate.net X-ray diffraction studies of these compounds revealed a structure where the two metal atoms are sandwiched around the central cyclo-As₃ unit, which formally acts as a 3π-electron system. researchgate.net

More recently, synthetic pathways to anionic sandwich complexes featuring a cyclo-As₃ ligand as a terminal "end deck" have been developed, such as [Cp'''Co(η³-As₃)]⁻ (where Cp''' is 1,2,4-tri-tert-butylcyclopentadienyl). wikipedia.org The redox chemistry of these complexes has been explored, demonstrating that the cyclo-As₃ ligand can undergo structural changes upon oxidation or reduction, highlighting its electronic flexibility. acs.org The ability of the cyclo-As₃ moiety to coordinate to metals and participate in the electronic structure of complex molecules underscores its fundamental importance in the design and synthesis of new inorganic and organometallic materials.

Theoretical Considerations: Electron Counting Rules and Aromaticity in Pnictogen Rings

Precursor Selection and Chemical Pathways for As₃ Formation

The generation of the cyclo-As₃ ligand is fundamentally dependent on the choice of a suitable arsenic source. The most common and reactive precursor is yellow arsenic (As₄), a metastable allotrope that is soluble in organic solvents. mit.eduwikipedia.org Its use in solution-phase chemistry is complicated by its thermal and photosensitive nature, readily polymerizing to the more stable, metallic gray allotrope. mit.edu The generation of As₄ for synthetic use is often accomplished via a tube furnace method. mit.edu

Alternative precursors have also been successfully employed. Early work utilized organoarsenic compounds such as cyclo-arsines, for instance, (MeAs)₅ and (PhAs)₆, which led to the first triple-decker sandwich complex containing an arsenic middle deck. rsc.org Polyarsenide Zintl ions, such as As₇³⁻, serve as another important class of starting materials for creating arsenic-rich clusters, though not always directly yielding a cyclo-As₃ unit. rsc.org

The primary chemical pathway to the As₃ ligand involves the activation and fragmentation of a larger arsenic precursor, typically As₄, within the coordination sphere of a transition metal complex. mit.eduresearchgate.net This process can be viewed as a reductive cleavage of As-As bonds, facilitated by electron-rich metal centers. The metal complex not only breaks down the precursor but also traps and stabilizes the resulting As₃ fragment, which coordinates to the metal in a η³-fashion, acting as a trihapto-ligand. researchgate.net

Solution-Phase Synthetic Routes to this compound Complexes

Solution-phase synthesis is the most prevalent and versatile method for preparing this compound complexes. firsthope.co.in This approach allows for controlled reaction conditions and the use of sophisticated ligand systems to direct the assembly of the final product. A general and effective route involves the reaction of 3d, 4d, or 5d transition metal salts with yellow arsenic (As₄) in the presence of bulky, chelating phosphine (B1218219) ligands. researchgate.net Ligands such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) and tris(2-diphenylphosphinoethyl)amine (np₃) are particularly effective in promoting the formation of stable mononuclear sandwich and dinuclear triple-decker sandwich complexes containing the cyclo-As₃ unit. researchgate.net

A significant advancement in this area was the development of a synthetic pathway to anionic cyclo-As₃ sandwich complexes, such as K[Cp'''Co(η³-As₃)] (where Cp''' is 1,2,4-tri-tert-butylcyclopentadienyl). uni-regensburg.de These anionic species are highly valuable as they serve as versatile starting materials for subsequent reactivity studies, allowing for the synthesis of more complex heteroatomic clusters through reactions with various electrophiles. uni-regensburg.denih.gov For example, nickel tetrafluoroborate (B81430) salts react with yellow arsenic in the presence of the triphos ligand to yield a sandwich complex featuring a central cyclic As₃ moiety, analogous to cobalt-based systems. wikipedia.org

Table 1: Examples of Solution-Phase Synthesis of Cyclo-As₃ Complexes This table is interactive. You can sort and filter the data.

Metal Precursor Ligand Arsenic Source Product Formula Reference(s)
Cobalt(II) salt triphos Yellow Arsenic (As₄) [(triphos)Co(η³-As₃)] researchgate.net
Nickel(II) salt triphos Yellow Arsenic (As₄) [(triphos)Ni(η³-As₃)] wikipedia.orgresearchgate.net
[Cp'''Co(η⁴-As₄)] None (reductant used) Internal As₄ ligand K[Cp'''Co(η³-As₃)] uni-regensburg.de

Solid-State Approaches for Incorporating As₃ Moieties

While solution-phase methods dominate the synthesis of discrete molecular As₃ complexes, solid-state approaches and precursors are also integral to this area of chemistry. Direct solid-state synthesis to form stable, isolated this compound complexes is less common due to the high lattice energies involved and the tendency to form polymeric or metallic arsenic phases. mit.edu However, solid-state materials often serve as the ultimate source of arsenic for these syntheses.

The most stable allotrope, gray arsenic, is a solid with very low solubility, which limits its reactivity. wikipedia.org Nevertheless, a few reactions have been reported where organometallic complexes, such as those of chromium, react directly with solid gray arsenic, leading to the formation of di- and triarsenic compounds through the loss of carbonyl ligands. wikipedia.org

More commonly, solid-state precursors are used to generate soluble arsenic species that are then used in solution-phase reactions. A key example is the synthesis of Zintl ions like As₇³⁻. These are typically prepared through high-temperature, solid-state reactions between alkali or alkaline earth metals and elemental arsenic. The resulting solid Zintl phase can then be dissolved (e.g., in liquid ammonia (B1221849) or ethylenediamine) to provide a source of polyarsenide anions for further reactions in solution. rsc.org This indirect solid-state approach is crucial for accessing certain types of arsenic-rich cluster compounds.

Directed Synthesis of Multi-Metallic Cluster Systems Featuring this compound Units

The cyclo-As₃ unit is not only stable in mononuclear complexes but can also act as a bridging ligand to form elaborate multi-metallic cluster systems. A prominent structural motif is the "triple-decker" or "double sandwich" complex, where the As₃ ring is situated between two metal-ligand fragments. researchgate.netacs.org An archetypal example is the dinuclear cobalt complex [{(triphos)Co}₂(μ,η³:η³-As₃)], where the As₃ ligand bridges two {(triphos)Co} units. acs.org

The directed synthesis of these larger systems often leverages the reactivity of pre-formed mononuclear As₃ complexes. As mentioned, the anionic complex [Cp'''Co(η³-As₃)]⁻ is an excellent building block for more complex architectures. uni-regensburg.de Quenching reactions with main group electrophiles or transition metal fragments can lead to the formation of novel heteroatomic rings and cages. nih.gov

While not always containing a discrete As₃ ring, reactions of metal complexes with yellow arsenic can lead to very large, arsenic-rich multi-metallic clusters. For instance, the reaction of [{h⁵-Cp'''Co}₂{μ,η⁴:⁴-toluene}] with yellow arsenic produces remarkable clusters such as [(Cp'''Co)₄(μ₄,η⁴:⁴:²:²:¹:¹-As₁₀)] and [(Cp'''Co)₃(μ₃,η⁴:⁴:²:¹-As₁₂)]. rsc.org These syntheses demonstrate that under the right conditions, metal fragments can template the assembly of large, unprecedented polyarsenic ligands from the elemental source.

Table 2: Examples of Multi-Metallic Systems with Arsenic Ligands This table is interactive. You can sort and filter the data.

Cluster Formula Description Reference(s)
[{(triphos)Co}₂(μ,η³:η³-As₃)] Triple-decker sandwich complex with a bridging cyclo-As₃ ligand. acs.org
[{(triphos)Ni}₂(μ,η³:η³-As₃)] A nickel analogue of the triple-decker sandwich complex. acs.org
As₃Co(CO)₃ A cluster system described as an As₃-transition metal analogue of the tetrahedral P₄ molecule. acs.org
[(Cp'''Co)₄(μ₄,η⁴:⁴:²:²:¹:¹-As₁₀)] A multi-metallic cluster containing a large, all-arsenic As₁₀ ligand analogue of dihydrofulvalene. rsc.org

Hapticity and Bonding Modes of As₃ as a Transition Metal Ligand (e.g., η³, μ³)

The cyclo-As₃ ligand typically coordinates to transition metals in a trihapto (η³) fashion, acting as a 3π-electron system. researchgate.netresearchgate.net In this mode, all three arsenic atoms of the triangular As₃ unit are involved in bonding to the metal center. csbsju.edulibretexts.org This η³-coordination is characteristic of complexes where the As₃ ring is a terminal ligand, bound to a single metal atom. uni-regensburg.de

A significant and recurring bonding mode for cyclo-As₃ is the bridging (μ³) mode, where it links two metal centers. In these "double sandwich" or "triple-decker" complexes, the As₃ ring is situated between two metal atoms, with each metal atom also being coordinated to other ligands. researchgate.netresearchgate.netunifi.it This bridging arrangement is often denoted as μ,η³-As₃, indicating that the ligand bridges two metals while maintaining its trihapto coordination to each. unifi.itresearchgate.net The As₃ unit in these structures acts as an internal layer, effectively "sandwiched" between two (ligand)metal fragments. researchgate.netresearchgate.netum.edu.my

The flexibility in bonding, from a terminal η³ ligand to a bridging μ³-η³:η³ ligand, highlights the versatility of this compound in stabilizing a diverse range of organometallic architectures.

Elucidation of "Double Sandwich" Complex Architectures Incorporating this compound

A prominent feature of this compound coordination chemistry is the formation of "double sandwich" complexes. researchgate.netresearchgate.netsciengine.comhandwiki.org These structures consist of a central cyclo-As₃ ring bridging two transition metal atoms, which are themselves capped by ancillary ligands. researchgate.netresearchgate.net A classic example is the series of complexes with the general formula [M₂(As₃)(triphos)₂]ⁿ⁺ (where M = Co, Ni; triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane). researchgate.netresearchgate.net

X-ray crystallographic studies have been instrumental in confirming the double-sandwich structure of these complexes. researchgate.netresearchgate.net These analyses reveal that the two metal atoms are connected by the bridging As₃ unit, which acts as a 3π system. researchgate.netresearchgate.net The tripodal "triphos" ligands occupy the outer positions, creating a sandwich-like arrangement with the As₃ ring as the central component. researchgate.netresearchgate.net

The formation of these double-decker complexes, formally represented as [(triphos)M-μ-(η³-As₃)M(triphos)]ⁿ⁺, demonstrates the ability of the cyclo-As₃ ligand to facilitate the assembly of bimetallic structures. researchgate.netresearchgate.net The stability of these air-stable complexes is notable, with the number of valence electrons ranging from 31 to 34 across different metal combinations. researchgate.netresearchgate.net The term "sandwich compound" generally refers to a metal atom situated between two ring ligands, and these As₃-bridged bimetallic complexes are a unique extension of this structural motif. wikipedia.org

Reactivity of As₃-Metal Complexes in Ligand Exchange and Transformation Processes

Complexes containing the cyclo-As₃ ligand exhibit reactivity that can lead to both ligand exchange and transformations of the As₃ unit itself. The reactivity is often influenced by the electronic and steric properties of the supporting ligands and the metal centers.

Anionic cyclo-As₃ complexes, such as [Cp'''Co(η³-As₃)]⁻ (where Cp''' = 1,2,4-tri-tert-butylcyclopentadienyl), serve as valuable starting materials for further reactions. uni-regensburg.de These anionic complexes can react with electrophiles like chlorophosphanes (R₂PCl) to yield neutral complexes where the As₃ ring has been functionalized. uni-regensburg.de For instance, the reaction with R₂PCl can lead to the formation of a cyclo-As₃P ligand, which can exist in different coordination modes. uni-regensburg.de

Furthermore, the insertion of other main group elements into the As₃ ring has been demonstrated. The reaction of [Cp'''Co(η³-As₃)]⁻ with a chlorosilylene, [LSiCl], results in the formation of novel heteroatomic complexes containing an η³-As₃SiL ligand. uni-regensburg.de

The transformation of the As₃ ligand can also be influenced by the reaction conditions. For example, the reaction of [(Me₅C₅Fe)₃As₆{(η³-As₃)Fe}] with Tl⁺ leads to an unexpected dicationic cluster, [{(Me₅C₅Fe)₃As₆Fe}₂(μ,η³:η³-As₃)]²⁺, showcasing a rearrangement of the arsenic framework. researchgate.net These examples highlight the potential for the cyclo-As₃ ligand to participate in a variety of chemical transformations within the coordination sphere of a transition metal.

Comparative Analysis of this compound Coordination with Early and Late Transition Metals

The coordination of this compound has been predominantly studied with late transition metals, particularly those from groups 8-10 (Fe, Co, Ni). researchgate.netresearchgate.netresearchgate.net These metals readily form stable complexes with the As₃ ligand, often in lower oxidation states. The formation of double-sandwich complexes with cobalt and nickel is a well-established example of this chemistry. researchgate.netresearchgate.net The d-orbitals of these late transition metals are well-suited for π-backbonding interactions with the π-system of the cyclo-As₃ ligand, contributing to the stability of the resulting complexes.

In contrast, the coordination chemistry of cyclo-As₃ with early transition metals (groups 3-7) is less developed. However, studies on the activation of white phosphorus (P₄), a pnictogen analogue of arsenic, by early transition metals have revealed unique coordination topologies and reactivity. researchgate.netresearchgate.net Early transition metals, being more electropositive and having fewer d-electrons, may interact differently with the As₃ ligand compared to their late transition metal counterparts. For instance, early transition metals might favor higher coordination numbers. libretexts.org

While direct comparisons of As₃ coordination are limited by the available data, the broader field of pnictogen chemistry suggests that the nature of the metal—early versus late—plays a crucial role in determining the structure, bonding, and reactivity of the resulting complexes. The choice of metal influences factors such as the preferred oxidation state, coordination geometry, and the extent of metal-ligand orbital overlap, all of which impact the stability and behavior of the cyclo-As₃ ligand.

Stabilisation Mechanisms of As₃ in Organometallic Frameworks

The stabilization of the otherwise unstable cyclo-As₃ moiety within an organometallic framework is achieved through a combination of electronic and steric effects provided by the supporting ligands and the metal center.

Electronic Stabilization:

Coordination to a Metal Center: The primary mechanism for stabilizing As₃ is its coordination to a transition metal. allen.in The metal donates electron density to the ligand, and in many cases, accepts electron density through back-bonding, creating a stable metal-ligand bond. unacademy.com

The 18-Electron Rule: Many stable organometallic complexes, including those with pnictogen ligands, conform to the 18-electron rule, which corresponds to a filled valence shell for the metal. ntu.ac.uk While not universally applicable, achieving or approaching an 18-electron count often correlates with enhanced stability.

Steric Stabilization:

Bulky Ancillary Ligands: The use of sterically demanding ancillary ligands, such as the tripodal phosphine ligand "triphos" (1,1,1-tris(diphenylphosphinomethyl)ethane), is crucial for the isolation of many As₃ complexes. researchgate.netresearchgate.net These bulky ligands encapsulate the metal-As₃ core, providing a protective steric shield that prevents decomposition or unwanted side reactions. unacademy.com

Formation of Sandwich Architectures: The encapsulation of the As₃ ring within a "double sandwich" structure provides significant steric protection. researchgate.netresearchgate.net In this arrangement, the As₃ unit is shielded from the external environment by the two metal-ligand fragments.

Theoretical and Computational Investigations of Cyclo Triarsenic Electronic Structure

Quantum Chemical Calculation of As₃ Ring Electronic Configuration

Quantum chemical calculations are fundamental to understanding the electronic structure of novel molecules like cyclo-triarsenic. These methods, particularly Density Functional Theory (DFT), provide insights into the arrangement of electrons in molecular orbitals. For the As₃ cluster, computational studies have focused on determining key electronic properties such as its vertical ionization potential (VIP), which is the energy required to remove an electron from the molecule without changing its geometry.

Basis-set convergence studies are crucial for ensuring the accuracy of these calculations. Such studies test the performance of different basis sets, from smaller ones like def2-SVP to larger, more complex ones like ma-cc-pV5Z-DK, to find a balance between computational cost and accuracy. Relativistic effects must also be considered for heavy elements like arsenic, often incorporated through methods like effective core potentials (ECPs) or all-electron (AE) relativistic calculations. While detailed molecular orbital diagrams for isolated cyclo-As₃ are not extensively published in introductory literature, the focus has been on calculating properties that can be compared with potential experimental data.

Table 1: Calculated Vertical Ionization Potential (VIP) for As₃ Cluster

Computational Method Basis Set VIP (eV)
Relativistic AE cc-pV5Z-DK Value not explicitly provided in abstract
Nonrelativistic AE cc-pV5Z Value not explicitly provided in abstract

Data derived from basis-set convergence studies aimed at assessing computational methods for arsenic compounds.

Analysis of Bonding Nature and Energetic Stability in this compound Systems

The bonding in a three-membered ring like this compound is inherently strained due to the acute 60° bond angles, a significant deviation from the preferred bond angles for sp³ or sp² hybridized atoms. This angle strain contributes to the molecule's energetic instability relative to larger rings or linear chains. Computational chemistry provides tools to quantify this stability, primarily through the calculation of dissociation energy (De), which is the energy required to break the molecule into its constituent atoms.

Studies have performed basis-set convergence tests to accurately calculate the dissociation energy of As₃ clusters. These theoretical investigations are critical for understanding the inherent stability of the ring system. The nature of the bonds in the As₃ ring is also a subject of computational analysis. In some complexes, the cyclo-As₃ ligand undergoes weakening and even splitting of one As-As bond upon oxidation, transforming into an open-chain, allylic As₃ ligand. This transformation highlights the delicate balance of bonding forces within the ring.

Table 2: Calculated Dissociation Energy (De) for As₃ Cluster

Computational Method Basis Set De (eV)
Relativistic AE cc-pV5Z-DK Value not explicitly provided in abstract
Nonrelativistic AE cc-pV5Z Value not explicitly provided in abstract

Data derived from basis-set convergence studies aimed at assessing computational methods for arsenic compounds.

Theoretical Descriptors for Aromaticity in Cyclic Pnictogen Clusters (e.g., σ- and π-Aromaticity)

Aromaticity is a key concept in chemistry, typically associated with planar, cyclic, conjugated systems that exhibit enhanced stability. While initially defined for organic molecules like benzene, the concept has been extended to inorganic systems, including pnictogen clusters. For cyclo-As₃, theoretical studies have investigated its potential for aromaticity. One of the most common theoretical descriptors for aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of a ring; a negative value is indicative of a diatropic ring current and thus, aromaticity. Computational studies have reported a NICS value of -16.4 ppm for cyclo-As₃, suggesting significant aromatic character sciengine.com.

Further computational analyses use a variety of tools to probe the electronic structure and aromaticity. These include:

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density to characterize atomic and bond properties.

Electron Localization Function (ELF): Maps the probability of finding an electron pair, revealing the nature of chemical bonds.

Harmonic Oscillator Model of Aromaticity (HOMA): Evaluates aromaticity based on the degree of bond length equalization.

Localized Orbital Locator purely contributed by π-orbitals (LOL-π): Specifically visualizes the extent of π-electron delocalization.

These methods have been employed to study the hyperconjugative aromaticity induced in other molecules by the As₃⁻ anion, indicating that the triarsenic unit can effectively participate in and influence delocalized electronic systems novanet.ca.

Table 3: Nucleus-Independent Chemical Shift (NICS) Value for this compound

Compound NICS(0) (ppm) Indication

Computational Modeling of Reaction Pathways Involving As₃ Fragmentation and Reorganization

Understanding the reactivity of this compound involves modeling its potential reaction pathways, particularly those leading to the fragmentation or reorganization of the As₃ ring. Computational chemistry is a powerful tool for exploring these processes, which can be difficult to study experimentally. Methods like DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates.

For example, the fragmentation of a molecular ion in a mass spectrometer can be modeled using techniques like Quantum Chemical Mass Spectrometry (QCxMS) nih.gov. These simulations can predict fragmentation patterns by calculating the energies of various bond cleavages. While specific computational studies detailing the fragmentation pathways of isolated this compound are not widely available in the general literature, the principles of these computational methods would apply. For instance, DFT calculations have been used to understand the relative stabilization energies of fragments observed in the mass spectrometry of complexes containing arsenic clusters rsc.org. Such studies can elucidate how the As₃ unit might break apart or rearrange under energetic conditions.

Predictive Insights into Novel this compound Architectures and Their Properties

A significant frontier in computational chemistry is the in silico design and prediction of novel molecules and materials with desired properties. While experimental synthesis of new arsenic allotropes can be challenging, computational methods allow for the exploration of hypothetical structures and an assessment of their viability.

Drawing parallels from studies on other cyclic molecules, such as the generation of novel carbon nanostructures from cyclo mdpi.comcarbon precursors, it is conceivable that computational models could predict the formation of larger, more complex cyclo-arsenic architectures researchgate.netnih.gov. Theoretical studies could explore the possibility of linking As₃ rings to form oligomers, sheets, or even nanotubular structures. By calculating the thermodynamic stability and electronic properties of these hypothetical architectures, computational chemistry can guide synthetic efforts toward the most promising candidates for new materials with unique electronic or catalytic properties. This predictive power is essential for accelerating the discovery and development of novel inorganic compounds.

Advanced Spectroscopic Methodologies for Characterizing Cyclo Triarsenic

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. For cyclo-triarsenic, this technique is indispensable for confirming its cyclic nature within coordination complexes and understanding its bonding interactions with metal centers.

Detailed research findings from single-crystal X-ray diffraction have provided unequivocal evidence for the η²-coordination of the cyclo-As₃ ligand to transition metals. In cobalt complexes, the As₃ unit acts as a three-electron donor, analogous to the cyclopentadienyl (B1206354) anion in its bonding mode. The molecular structure of complexes such as [Cp*Co(η²-As₃)] reveals the intact triangular framework of the triarsenic unit. uni-regensburg.de The As-As bond lengths within the coordinated cyclo-As₃ ligand are typically in the range of 2.35 to 2.45 Å, which is consistent with As-As single bond character. The geometry of the As₃ ring is necessarily an acute isosceles triangle upon coordination, with the As-As bond opposite the coordinated metal center being the longest.

In more complex cluster systems, such as Co₃As₄ cores, the cyclo-As₃ unit can be part of a larger polyhedral cage, where its structural parameters provide insight into the electronic distribution and bonding within the cluster. uni-regensburg.de The analysis of crystal packing also reveals potential supramolecular interactions, such as van der Waals forces and weak intermolecular contacts, which dictate the higher-order assembly of these complexes in the solid state. mdpi.com

Table 1: Representative X-ray Crystallographic Data for Coordinated Cyclo-As₃
ComplexCoordination ModeAs-As Bond Lengths (Å)As-Co Bond Lengths (Å)Reference
[CpCo(η²-As₃)]η²~2.36, ~2.36, ~2.44~2.40, ~2.40 uni-regensburg.de
[(CpCo)₂(μ,η²:η²-As₂)] precursor context--- uni-regensburg.de

Photoelectron Spectroscopy for Investigating Electronic States of As₃ Anions

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules and ions by measuring the kinetic energy of electrons ejected upon photoionization. This method has been instrumental in characterizing the electronic states of the this compound anion (As₃⁻).

Studies on mass-selected As₃⁻ anions have provided valuable data on the electron affinity (EA) of the neutral As₃ cluster and the energy levels of its various electronic states. researchgate.net The photoelectron spectrum of As₃⁻, typically generated using laser ablation, shows distinct bands corresponding to transitions from the anion's ground state to the ground and excited states of the neutral As₃ molecule. aip.org

The spectrum is generally characterized by two primary bands. The lower electron binding energy band is assigned to the transition to the ground state (X̃ ²A₂) of the neutral, C₂ᵥ-distorted As₃ cluster, while the higher energy band corresponds to a transition to the ²B₁ excited state. aip.org The vertical detachment energy (VDE), which corresponds to the peak maximum of the lowest energy band, provides a direct measure of the energy required to remove an electron from the anion without a change in geometry. The adiabatic electron affinity (EA), determined from the onset of this band, represents the energy difference between the ground vibrational states of the anion and the neutral molecule.

Table 2: Electronic Properties of As₃/As₃⁻ from Photoelectron Spectroscopy
PropertyValue (eV)AssignmentReference
Vertical Detachment Energy (VDE)1.62 ± 0.03As₃⁻ → As₃ (X̃ ²A₂) + e⁻ aip.org
Adiabatic Electron Affinity (EA)1.450 ± 0.030Energy difference between ground states of As₃⁻ and As₃ aip.orgnist.gov
Excited State Energy~2.5Transition to As₃ (²B₁) state aip.orgarizona.edu

Nuclear Magnetic Resonance Spectroscopy Applied to Pnictogen-Containing Complexes

In the context of characterizing complexes that could feature a this compound ligand, multinuclear NMR experiments are employed. ¹H and ¹³C NMR are used to characterize the organic ligands (e.g., Cp*) attached to the metal center. researchgate.net More diagnostically, heteronuclear NMR techniques can provide evidence of As-metal bonding. For instance, in platinum-arsine complexes, ¹⁹⁵Pt NMR chemical shifts and ¹J(¹⁹⁵Pt-¹³P) coupling constants (in phosphine-containing analogues) are sensitive to the coordination environment, which would be altered by the presence of an As₃ ligand. nih.gov

⁷⁵As NMR has been successfully applied to various arsenic species, such as thioarsenates and arsenous acid complexes, demonstrating its utility in speciating arsenic compounds in solution. nih.govmdpi.com The chemical shifts are highly sensitive to the coordination number and the nature of the substituents on the arsenic atom. For a hypothetical [Cp*Co(As₃)] complex, one would expect a ⁷⁵As NMR signal significantly different from those of arsenates or arsenites, providing a unique spectroscopic signature.

Table 3: Representative ⁷⁵As NMR Chemical Shifts for Various Arsenic Species
Arsenic SpeciesChemical Shift (δ, ppm)Reference
AsO₄³⁻ (Arsenate)370 mdpi.com
AsS₄³⁻ (Tetrathioarsenate)426 mdpi.com
Me₄As⁺I⁻- uoguelph.ca
[Pt(en)(As(OH)₃)Cl]⁺- nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods provide a "fingerprint" that is unique to the molecule's structure and bonding. americanpharmaceuticalreview.com For this compound, these techniques are complementary due to their different selection rules. edinst.com

For a free, uncomplexed cyclo-As₃ molecule with D₃h symmetry, there are three fundamental vibrational modes: a symmetric stretching mode (A₁'), an asymmetric stretching mode (E'), and a bending mode (E').

Symmetric Stretch (A₁'): This mode involves the simultaneous in-phase stretching of all three As-As bonds. It is Raman active but IR inactive.

Asymmetric Stretch & Bending (E'): These degenerate modes are both Raman and IR active.

Upon coordination to a metal center, the symmetry of the As₃ ring is lowered from D₃h to C₂ᵥ. This reduction in symmetry causes the non-degenerate A₁' mode to become A₁ and the degenerate E' modes to split into A₁ and B₂ representations. Consequently, all vibrational modes of the coordinated cyclo-As₃ ligand are expected to be active in both IR and Raman spectra. The frequencies of these vibrations provide direct information on the As-As bond strengths. While experimental spectra for cyclo-As₃ complexes are not widely published, theoretical calculations predict the vibrational frequencies. For instance, the vibrational frequency for the diatomic As₂⁻ has been determined to be 293 cm⁻¹, providing a benchmark for As-As bond vibrations. aip.org

Table 4: Predicted Vibrational Modes for Free and Coordinated Cyclo-As₃
SymmetryModeIR ActivityRaman Activity
D₃h (Free)A₁' (Sym. Stretch)InactiveActive
E' (Asym. Stretch/Bend)ActiveActive
C₂ᵥ (Coordinated)A₁ (Stretches/Bend)ActiveActive
B₂ (Stretch/Bend)ActiveActive

Mass Spectrometry for Identification of Cluster Ions and Fragments

Mass spectrometry (MS) is a vital analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). For arsenic, laser desorption/ionization time-of-flight (LDI-TOF) mass spectrometry has proven particularly effective for generating and detecting various arsenic cluster ions from solid samples. nih.govacs.org

Experiments involving the laser ablation of elemental arsenic or arsenic oxides produce a range of arsenic cluster ions, Asₙ⁺ and Asₙ⁻. rsc.org Notably, the As₃⁺ ion is a commonly observed species in these spectra. In negative-ion mode, the As₃⁻ anion is also readily detected. researchgate.net

Furthermore, mass spectrometry provides insight into the stability and fragmentation pathways of larger arsenic clusters. researchgate.netarxiv.org For example, collision-induced dissociation (CID) studies have shown that larger arsenic cluster anions, such as As₅⁻, preferentially fragment by losing an As₂ unit to form the more stable As₃⁻ ion. researchgate.net This observation underscores the inherent stability of the triarsenic unit. The technique is also used to confirm the composition of synthesized coordination complexes containing the As₃ ligand through methods like electrospray ionization (ESI-MS), where the molecular ion of the entire complex can be observed.

Table 5: Arsenic Cluster Ions and Fragments Observed by Mass Spectrometry
Ion/Fragmentm/z (for ⁷⁵As)Method of ObservationReference
As₃⁺225LDI-MS dtic.mil
As₃⁻225LDI-MS, from As₅⁻ fragmentation researchgate.net
As₅⁻375LDI-MS researchgate.net
As₃O₅⁻305LDI-MS of As₂O₃ nih.govacs.org

Reactivity and Mechanistic Pathways of Cyclo Triarsenic Compounds

Oxidation and Reduction Chemistry of the As₃ Ring

A notable example is the redox series of Ni₂As₃ triple-decker compounds. acs.org The neutral complex [{Cp'''Ni}₂(μ,η³:³-As₃)] can be accessed through a one-electron reduction of the corresponding cation [{Cp'''Ni}₂(μ,η³:³-As₃)]⁺ or a one-electron oxidation of the anion [{Cp'''Ni}₂(μ,η³:³-As₃)]⁻. acs.org This series demonstrates the electronic flexibility of the system. Upon stepwise oxidation from the anionic to the cationic species, the cyclo-As₃ ligand undergoes significant structural changes, including the weakening and eventual cleavage of one As–As bond, transforming the unit into an open, allylic-type As₃ ligand. acs.org

Cyclic voltammetry is a crucial technique for probing this redox behavior. nih.govossila.com For instance, the electrochemical analysis of certain cobalt-arsenic clusters reveals their capacity to undergo multiple, often reversible, one-electron transfer steps. nih.gov This indicates that the cluster can exist in several stable oxidation states without undergoing irreversible chemical decomposition. nih.gov Similarly, the homoleptic iron-arsenic prismane (B14753642) cluster [{Cp*Fe}₃(μ₃,η⁴:⁴:⁴‐As₆)], which contains As-As bonds, exhibits a rich redox chemistry. It can be oxidized sequentially to a diamagnetic monocation and a paramagnetic dication, and also reduced to a monoanion. researchgate.net These redox events are accompanied by distinct structural changes in the polyarsenic framework. researchgate.net

Table 1: Redox Potentials of Selected Arsenic Cluster Compounds

Compound/SystemRedox ProcessPotential (V vs. Fc/Fc⁺)CharacteristicsSource
[Co₃₈As₁₂(CO)₅₀]⁴⁻7 sequential electron transfersRange from < -0.9 V to higher potentialsFour reversible anionic steps, three reversible less-anionic/neutral steps. nih.gov nih.gov
[CpFe(η⁵-P₅)] related systemsFe(II)/Fe(I)ReversibleThe related phosphorus systems show reversible redox behavior.
[{Cp'''Ni}₂(μ,η³:³-As₃)] seriesNi₂As₃⁺ / Ni₂As₃⁰ / Ni₂As₃⁻Not specifiedStepwise oxidation and reduction are chemically reversible. acs.org acs.org
[{CpFe}₃(As₆)]Neutral → Cation¹⁺ → Cation²⁺Not specifiedTwo sequential one-electron oxidations. researchgate.net researchgate.net
[{Cp*Fe}₃(As₆)]Neutral → Anion¹⁻Not specifiedOne-electron reduction. researchgate.net researchgate.net
Note: This table is populated with representative data and concepts from the cited literature. Specific potential values are highly dependent on experimental conditions (solvent, electrolyte, etc.).

Ring-Opening and Oligomerization Reactions of Cyclo-triarsenic

While often stabilized by metal fragments, the strained cyclo-As₃ ring can participate in ring-opening reactions, a process fundamental to its incorporation into larger structures. uni-regensburg.deresearchgate.netrsc.orgresearchgate.net These reactions can be triggered by various stimuli, leading to the formation of linear As₃ units or initiating oligomerization processes where multiple arsenic units link together. embopress.orgul.ie

In the redox series of the [{Cp'''Ni}₂(μ,η³:³-As₃)] complex, chemical oxidation leads to the cleavage of one As-As bond, effectively opening the ring to form an allylic As₃ ligand. acs.org This demonstrates that electron transfer can directly induce ring-opening.

The concept of oligomerization is observed in the controlled aggregation of arsenic fragments to form larger polyarsenide chains and frameworks. For example, the reduction and oxidation of a cyclo-As₈ complex have been shown to afford controlled dimerization, resulting in unprecedented As₁₆ species. researchgate.net Although this starts from a larger ring, the principle of using redox changes to induce the linking of arsenic clusters is demonstrated. A similar concept involves the formation of finite cluster oligomers to lower the average negative charge per cluster unit, which has been demonstrated for selenido germanate clusters and provides a model for potential polyarsenide chemistry. nih.gov The synthesis of polyarsenide frameworks, such as those containing As₁₄ and As₁₈ units, from smaller building blocks highlights the tendency of arsenic to form extended structures. uni-regensburg.de The connection between these larger frameworks often occurs through As-As single bonds. uni-regensburg.de

Mechanistic Studies of As₃ Incorporation into Larger Pnictogen Frameworks

The cyclo-As₃ unit is a valuable synthon for constructing larger, more complex pnictogen architectures, including polyarsenide clusters and mixed pnictogen frameworks. uni-regensburg.de The mechanisms of these incorporation reactions are critical for the rational design of novel inorganic materials.

One key pathway involves the reaction of a metal-stabilized cyclo-As₃ complex with other metal-containing fragments. For example, [Cp*Mo(CO)₂(η³-As₃)] reacts with silver or copper halides to form dimeric complexes where the As₃ ligand bridges the two metal centers, showcasing how the As₃ unit can act as a node for assembling larger structures. researchgate.net

Another important mechanism is ring expansion. The reaction of pentaarsaferrocene, [Cp*Fe(η⁵-As₅)], with a Ga-functionalized silylene leads to a ring-expansion reaction, inserting the silicon atom into the arsenic ring to form a six-membered SiAs₅ ring. rsc.org Subsequent thermal isomerization can lead to further rearrangement and the formation of different isomers. rsc.org While this example starts with an As₅ ring, it illustrates a fundamental pathway—insertion and rearrangement—by which pnictogen rings can be modified and expanded. Similar reactivity has been studied for the activation of white phosphorus (P₄) by d/f-polyphosphide complexes, leading to a selective expansion of P₅ rings to P₇ units, suggesting analogous pathways could be viable for arsenic systems. nih.gov

The synthesis of complex binary iron arsenide clusters, such as [Fe₃(As₃)₃(As₄)]³⁻, which contains an Fe₃ triangle bridged by As₃ and As₄ units, further illustrates the incorporation of arsenic fragments into elaborate architectures stabilized by direct Fe-Fe bonds. researchgate.net The formation of such clusters often involves the degradation and aggregation of arsenic sources, where As₃ units are likely key intermediates in the assembly of the final polyarsenide framework. uni-regensburg.de

Functionalization and Derivatization of As₃-Containing Compounds

The functionalization of compounds containing the cyclo-As₃ unit involves chemically modifying the molecule to introduce new properties or reactive sites, without disrupting the core arsenic framework. researchgate.netrsc.orgresearch-solution.comsigmaaldrich.com This is most commonly achieved by altering the ligands attached to the transition metal that stabilizes the As₃ ring. uni-regensburg.deresearchgate.net

While direct functionalization of the As₃ ring itself is less common due to its potential for ring-opening, the principles of modifying coordinated ligands are well-established. In the broader context of polypnictogen chemistry, the selective functionalization of a single atom in a larger ring, such as a P₅ ring, has been achieved through successive reactions, hinting at the potential for similar controlled reactivity in polyarsenic systems. uni-regensburg.de The development of such derivatization reactions is crucial for creating tailored molecular materials with specific electronic or catalytic properties. science.gov

Analogs, Homologs, and Heteroatomic Derivatives of Cyclo Triarsenic

Comparative Chemical Studies with Cyclo-triphosphorus (P₃) and Other Pnictogen Analogs

The chemistry of cyclo-triarsenic as a ligand in transition-metal complexes is often compared with that of its lighter homolog, cyclo-triphosphorus. Both As₃ and P₃ units can be stabilized as trihapto (η³)-ligands within mononuclear sandwich and dinuclear triple-decker sandwich complexes. researchgate.net These complexes are typically synthesized by reacting white phosphorus (P₄) or yellow arsenic (As₄) with metal salts in the presence of a tripod-like phosphine (B1218219) ligand, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos). researchgate.net

PropertyCyclo-triphosphorus (P₃) ComplexesThis compound (As₃) Complexes
Synthesis Source White Phosphorus (P₄) researchgate.netYellow Arsenic (As₄) researchgate.net
Coordination Mode Typically η³ (trihapto) in sandwich and triple-decker complexes researchgate.netTypically η³ (trihapto) in sandwich and triple-decker complexes researchgate.netunifi.it
Example Complex [(triphos)Co(µ,η³-P₃)Co(triphos)]²⁺ acs.org[(triphos)Co(µ,η³-As₃)Co(triphos)]²⁺ researchgate.net
Ligand Character Coordinatively unsaturated, can form further adducts researchgate.netCoordinatively unsaturated, can form further adducts

Synthesis and Characterization of Mixed Pnictogen Heterocycles Incorporating Arsenic

Research into pnictogen chemistry has produced a variety of heterocyclic systems where arsenic is combined with other pnictogen elements, most notably phosphorus. These mixed-pnictogen rings offer insights into the bonding and structural preferences when different Group 15 elements are incorporated into a single cyclic framework.

One notable example is the synthesis of a four-membered As₂P₂ ring. The reaction of tBuPh₂SiPLi₂ with (Me₃Si)₂CHAsCl₂ in a 1:1 molar ratio yields the compound [(SiMe₃)₂CHAsPSitBuPh₂]₂, which features the diarsadiphosphetane ring structure. researchgate.net This synthesis demonstrates a viable route to creating alternating arsenic-phosphorus cyclic compounds.

Larger and more complex heterocycles containing arsenic, phosphorus, and nitrogen have also been synthesized. Ring-closure reactions between the linear phosphazene [(NH₂)Ph₂PNPPh₂(NH₂)]Cl and various substituted arsenic(V) chlorides produce a new heterocyclic system based on an N₃P₂As ring. rsc.orgrsc.org Depending on the reaction conditions, a hydrochloride salt, N₃(PPh₂)₂AsPh₂·HCl, can be isolated where protonation occurs at a ring nitrogen atom next to the arsenic. rsc.orgrsc.org The chloride attached to the arsenic in this N₃P₂As system is reactive and can be substituted by other groups, such as methoxy (B1213986) or dimethylamino. rsc.orgrsc.org

The synthesis of a mixed arsenic-phosphorus centered biradicaloid has also been achieved. nih.gov This required the initial preparation of the unprecedented cyclodichloro arsaphosphadiazane [ClP(μ-NTer)₂AsCl], which upon reduction with magnesium yielded the arsaphosphadiazanediyl [P(μ-NTer)₂As], the first of its kind. nih.gov

Heterocycle TypeSynthetic PrecursorsKey Structural Feature
As₂P₂ Ring tBuPh₂SiPLi₂ and (Me₃Si)₂CHAsCl₂ researchgate.netFour-membered diarsadiphosphetane core researchgate.net
N₃P₂As Ring [(NH₂)Ph₂PNPPh₂(NH₂)]Cl and As(V) chlorides rsc.orgrsc.orgSix-membered triazaphosphaarsine ring rsc.orgrsc.org
P-As Biradicaloid [ClP(μ-NTer)₂AsCl] and Mg nih.govFour-membered ring with adjacent P and As radical centers nih.gov

**7.3. Research into Larger Cyclic and Cage-like Arsenic Clusters (e.g., As₄, As₅, As₆, As₇, As₈, As₁₀, As₁₂) **

Beyond the fundamental As₃ ring, a rich chemistry of larger arsenic clusters (Asₙ) exists, featuring complex cyclic and cage-like structures. These clusters can be stabilized as ligands in transition metal complexes or exist as part of polyarsenide structures.

Yellow arsenic itself is a tetrahedral As₄ molecule. The reactivity of yellow arsenic with transition metal complexes is a primary route to synthesizing larger, discrete Asₙ ligand complexes. A significant breakthrough was the reaction of [{h⁵-Cp'''Co}₂{m,h⁴:⁴-toluene}] with yellow arsenic, which yielded an array of arsenic-rich complexes. rsc.orgresearchgate.net Among the products were [(Cp'''Co)₄(µ₄,h⁴:⁴:²:²:¹:¹-As₁₀)] and [(Cp'''Co)₃(µ₃,h⁴:⁴:²:¹-As₁₂)]. rsc.orgresearchgate.net The As₁₀ ligand was found to be an all-arsenic analog of dihydrofulvalene, while the As₁₂ ligand represents the largest discrete polyarsenic ligand characterized by X-ray crystallography to date. rsc.orgresearchgate.net

Theoretical studies based on density functional theory (DFT) have explored the stable structures of neutral and charged arsenic clusters Asₙ up to n=24. mdpi.comresearchgate.net These calculations predict that for larger clusters (n ≥ 8), dominant structures are often based on superclusters formed from As₈ cage-like units and As₂ bridges. mdpi.comresearchgate.net For example, the predicted lowest-energy structure for As₁₀ consists of an As₈ cage edge-capped by an As₂ dimer. mdpi.com

The naturally occurring arsenic sulfide (B99878) minerals realgar (α-As₄S₄) and pararealgar (As₄S₄) contain discrete, covalently bonded As₄S₄ cage-like molecules, demonstrating arsenic's propensity for forming such structures. minsocam.orgresearchgate.netgeoscienceworld.org While these are not pure arsenic clusters, their structures, which differ in the connectivity of the As and S atoms, provide valuable models for polyarsenic frameworks. minsocam.orgresearchgate.net

Arsenic Cluster (Asₙ)Structural DescriptionContext of Discovery/Study
As₄ TetrahedronAllotrope of yellow arsenic; ligand in complexes diva-portal.org
As₅ Envelope-like As₅ unitFound as a component of a larger As₁₈ ligand uni-regensburg.de
As₆ Chair-like cyclo-As₆ unitFound as a component of a larger As₁₈ ligand uni-regensburg.de
As₇ Norbornadiene-like As₇ coreSynthesized from reaction of As₇³⁻ with [Cr(CO)₃(1,3,5-Me₃C₆H₃)] rsc.org
As₈ Cage-like unitPredicted by DFT to be a primary building block for larger clusters mdpi.comresearchgate.net
As₁₀ All-arsenic analog of dihydrofulvaleneStabilized as a ligand in [(Cp'''Co)₄(As₁₀)] rsc.orgresearchgate.net
As₁₂ Complex cageLargest discrete Asₙ ligand complex reported, in [(Cp'''Co)₃(As₁₂)] rsc.orgresearchgate.net

Heterometallic Clusters Featuring this compound Ligands

The this compound unit can serve as a versatile building block in the construction of complex polymetallic architectures. Of particular interest are heterometallic clusters, where the As₃ ligand bridges two or more different transition metals. These structures are crucial for understanding metal-metal interactions and developing materials with tailored electronic or catalytic properties.

A key strategy for creating such clusters involves the reaction of pre-formed organometallic complexes. For example, the reaction of [CpCo(μ-CO)]₂ with the sandwich complex [CpFe(η⁵-As₅)] leads to the formation of the trinuclear heterometallic complex [(CpFe)₂(CpCo)(μ₃-η²:²:²-As₃)₂]. researchgate.net In this structure, two As₃ units act as bridging ligands, coordinating to two iron atoms and one cobalt atom, demonstrating the ability of the As₃ ring to facilitate the assembly of different metals. researchgate.net

The As₃ ligand in these systems showcases its versatility by adopting various coordination modes to accommodate the electronic and steric requirements of the different metal centers. The study of these heterometallic clusters provides a pathway to designing complex molecular materials where the properties can be tuned by varying the constituent metal atoms linked by the pnictogen ligand. cas.cn


Exploration of Cyclo Triarsenic in Advanced Materials Science Concepts

Design Principles for As₃-Based Building Blocks in Coordination Polymers and Metal-Organic Frameworks

The design of crystalline materials like coordination polymers and MOFs relies on the predictable assembly of molecular building blocks, typically metal ions or clusters (nodes) and organic linkers (struts). wikipedia.org The cyclo-triarsenic unit can function as an inorganic ligand, offering unique geometric and electronic characteristics compared to traditional organic linkers.

A primary design principle involves utilizing the As₃ ring as an aromatic η³-ligand. In this capacity, the As₃ unit can coordinate to one or more metal centers, acting as a bridge. A well-documented example is the formation of "double sandwich" complexes, where an As₃ unit is situated between two metal atoms, which are themselves supported by larger tripod-like ligands. acs.orgresearchgate.net The reaction of yellow arsenic (As₄) with metal salts in the presence of ancillary ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349), can yield stable complexes containing the this compound unit. researchgate.net

The key design principles for incorporating As₃ building blocks include:

Metal Node Selection: The choice of metal influences the coordination geometry and stability of the final structure. Cobalt and nickel have been shown to form stable "double sandwich" complexes with this compound. acs.org

Reticular Chemistry Approach: By viewing the As₃-metal complex as a larger secondary building unit (SBU), it is possible to envision its integration into more extended frameworks. wikipedia.org While complex 3D MOFs based on As₃ are not yet prevalent, the principles of reticular chemistry—controlling network topology through the geometry of building blocks—provide a clear roadmap for their future design. wikipedia.orgrsc.org The triangular geometry of the As₃ ligand itself is a fundamental parameter in this design approach.

The modular nature of MOF synthesis allows for the potential tuning of pore size, shape, and chemical environment by carefully selecting the metal nodes and linkers. wikipedia.org The incorporation of an As₃ building block would introduce unique electronic and potentially catalytic properties into the framework's pores.

Rational Assembly of As₃-Containing Nanoscale Clusters and Their Topologies

The rational assembly of nanoscale clusters from discrete molecular precursors is a cornerstone of bottom-up materials synthesis. nih.govsciopen.com This strategy allows for the creation of atomically precise nano-architectures where the properties are a direct consequence of the structure. sciopen.com While the field is dominated by clusters of noble metals or metal oxides, the principles can be extended to inorganic ring systems like this compound.

The known this compound complexes can be viewed as fundamental units, or "superatoms," for the construction of larger nanoscale assemblies. wikipedia.org The primary examples of As₃-containing clusters are the dinuclear double-decker sandwich complexes. acs.org The topology of these molecules is well-defined, with the As₃ ring forming a central bridging plane between two metal centers, which are in turn coordinated by multidentate phosphine (B1218219) ligands. acs.orgresearchgate.net

Key aspects of the rational assembly of As₃-containing clusters include:

Hierarchical Assembly: The process begins with the synthesis of a stable, well-defined As₃-containing molecular complex. This complex then serves as a building block for higher-order structures.

Directed Interactions: The assembly of these molecular units into larger clusters or superstructures is guided by weak intermolecular forces, such as van der Waals interactions, between the ancillary ligands. sciopen.com

Topological Control: The final topology of the assembly is dictated by the geometry of the constituent building blocks. The double sandwich complexes present a pseudo-cylindrical shape that could favor specific packing arrangements, such as columnar or layered structures.

Although large, covalently linked nanoscale clusters featuring repeating As₃ units are not extensively documented, the existing molecular complexes provide a platform for exploring such architectures through controlled polymerization or supramolecular aggregation.

Supramolecular Interactions and Directed Self-Assembly of this compound Assemblies

Supramolecular chemistry focuses on the chemistry 'beyond the molecule,' where non-covalent interactions direct the self-assembly of molecular components into larger, ordered systems. berkeley.eduucm.es The directed self-assembly of this compound complexes into functional architectures is a promising area of research.

Research has demonstrated the potential of cyclo-As₃ ligand complexes in supramolecular chemistry. researchgate.net The external surface of the ancillary ligands surrounding the core As₃-metal unit can be designed to participate in specific non-covalent interactions. For instance, hydrogen bonding or π-π stacking between the ligands of adjacent sandwich complexes can guide their assembly into predictable one-, two-, or three-dimensional arrays. rsc.org

The driving forces for the self-assembly of this compound complexes include:

Van der Waals Forces: The bulky organic ligands that stabilize the As₃ core provide large surface areas for attractive van der Waals interactions, which can drive the packing of molecules in the solid state.

Host-Guest Chemistry: The pores and cavities formed in crystalline assemblies of As₃ complexes could potentially host small guest molecules, a defining feature of supramolecular materials. berkeley.edu

Ligand-Directed Assembly: By modifying the peripheral functional groups on the ancillary ligands, it is possible to program the assembly process. For example, installing hydrogen bond donors/acceptors or aromatic groups can create specific and directional interactions to guide the formation of a desired superstructure.

This approach allows for the construction of materials where the functional core, containing the electronically active As₃ unit, is precisely positioned within a larger, ordered matrix.

Theoretical Frameworks for Predicting Material Functionality Based on As₃ Constituents

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable tools for understanding the structure and predicting the properties of novel materials. nih.govmdpi.com For As₃-containing systems, these frameworks provide critical insights into stability, electronic structure, and potential functionality before challenging syntheses are undertaken.

Key applications of theoretical frameworks include:

Electronic Structure Analysis: Calculations of the molecular orbitals (e.g., HOMO and LUMO) reveal the electronic makeup of the material. This is crucial for predicting properties like conductivity, color (optical absorption), and redox behavior. sciengine.comrsc.org For example, theoretical studies on [As₃MAs₃]²⁻ (M=Ni, Pd, Pt) sandwich complexes have detailed their electronic structures and aromaticity. sciengine.com

Mechanistic Insights: Computational studies can model reaction pathways, helping to understand how As₃ units are formed from precursors like yellow arsenic and how they assemble with metal fragments. mdpi.com

The table below summarizes key parameters for a theoretically studied this compound complex, illustrating the type of data that can be generated to guide materials design.

Parameter[As₃NiAs₃]²⁻[As₃PdAs₃]²⁻[As₃PtAs₃]²⁻
Symmetry D₃dD₃dD₃d
As-As Bond Length (Å) 2.3392.3602.360
As-Metal Bond Length (Å) 2.3722.4932.484
HOMO-LUMO Gap (eV) 2.802.453.01
Predicted Stability StableStableStable
Data derived from Density Functional Theory calculations. Source: sciengine.com

By integrating these theoretical predictions with synthetic efforts, researchers can more rationally design and target this compound-based materials with desired electronic, optical, or catalytic functionalities.

Q & A

Basic: How to design experiments to characterize cyclo-triarsenic’s molecular stability under varying environmental conditions?

Methodological Answer:

  • Experimental Parameters: Define controlled variables (e.g., temperature, pH, light exposure) and use spectroscopic techniques (Raman, FTIR) to monitor structural changes .
  • Control Groups: Include inert analogs (e.g., cyclo-triphosphorus compounds) to isolate arsenic-specific reactivity .
  • Statistical Validation: Use ANOVA or regression models to assess significance of observed instability trends .
  • Reproducibility: Document detailed synthesis protocols in the main manuscript, with extended datasets in supplementary materials .

Advanced: What contradictions exist in reported thermodynamic properties of this compound, and how can researchers resolve them?

Methodological Answer:

  • Triangulation: Combine computational (DFT calculations) and experimental (calorimetry) data to validate enthalpy/entropy values .
  • Error Source Analysis: Audit inconsistencies in purity assessment (e.g., X-ray crystallography vs. NMR integration) and solvent effects .
  • Comparative Studies: Replicate conflicting studies under standardized conditions, using traceable reference materials .

Basic: How to formulate research questions about this compound’s reactivity that balance originality and feasibility?

Methodological Answer:

  • FINER Criteria: Ensure questions are Feasible (e.g., lab resources), Interesting (novel reaction pathways), Novel (understudied ligands), Ethical (safe handling protocols), and Relevant (e.g., environmental arsenic cycling) .
  • Preliminary Scoping: Conduct systematic literature reviews to identify gaps, using databases like SciFinder and Web of Science .
  • Iterative Refinement: Pilot-test hypotheses with small-scale experiments before full implementation .

Advanced: What methodologies validate this compound’s spectral data across conflicting studies?

Methodological Answer:

  • Cross-Technique Validation: Compare UV-Vis, NMR, and mass spectrometry data to confirm peak assignments .
  • Peer Review Collaboration: Share raw spectral files via open-access repositories for independent verification .
  • Machine Learning: Train algorithms to detect artifacts in noisy datasets (e.g., overlapping Raman bands) .

Basic: How to optimize synthesis protocols for this compound to ensure purity and yield?

Methodological Answer:

  • Stepwise Optimization: Vary reaction time, stoichiometry, and catalysts in a Taguchi design matrix .
  • Purity Metrics: Use elemental analysis and HPLC to quantify byproducts; report detection limits .
  • Yield Maximization: Apply response surface methodology (RSM) to identify ideal reaction conditions .

Advanced: What advanced characterization techniques are critical for elucidating this compound’s electronic structure?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS): Probe arsenic’s oxidation state and coordination geometry .
  • DFT-MD Simulations: Model electron density distributions and bond dissociation energies .
  • In Situ Techniques: Use synchrotron-based XRD to track real-time structural changes during reactions .

Basic: How to address ethical considerations in this compound research involving toxicological assessments?

Methodological Answer:

  • Risk Mitigation: Follow institutional biosafety protocols (e.g., fume hoods, arsenic waste disposal) .
  • Informed Consent: Disclose hazards to collaborators and ethics committees; use non-human models where possible .
  • Transparency: Publish negative results (e.g., failed syntheses) to prevent redundant hazardous experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.